Cryptdin related sequence peptide

antimicrobial peptide defensin virtual colony count

Cryptdin related sequence peptides constitute the mouse enteric α-defensin family, produced predominantly by Paneth cells at the base of small intestinal crypts. These 3–5 kDa peptides are cationic, cysteine-rich, and share a conserved triple-stranded β-sheet framework stabilized by three intramolecular disulfide bonds.

Molecular Formula
Molecular Weight
Cat. No. B1578359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCryptdin related sequence peptide
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cryptdin Related Sequence Peptide – What Defines This Enteric α-Defensin Family and Why Sequence Choice Is Critical for Procurement


Cryptdin related sequence peptides constitute the mouse enteric α-defensin family, produced predominantly by Paneth cells at the base of small intestinal crypts [1]. These 3–5 kDa peptides are cationic, cysteine-rich, and share a conserved triple-stranded β-sheet framework stabilized by three intramolecular disulfide bonds [1][2]. The term 'cryptdin related sequence peptide' encompasses not only the six canonical isoforms (Crp1–Crp6) originally purified from mouse small intestine but also 11 additional paralogs (Crp7–Crp17) cloned from a single jejunal crypt cDNA library [1]. Despite ≥93% nucleotide sequence identity among most isoforms, mature peptide-encoding regions of Crp4 and Crp5 share only 74–78% identity with Crp1, foreshadowing dramatic functional divergence [1][3].

Why a Generic Cryptdin-Related Peptide Cannot Substitute for Isoform-Specific Selection – The Evidence from Bactericidal Activity, Structural Integrity, and Physiological Stability


Investigators or buyers who treat 'cryptdin related sequence peptide' as a single interchangeable entity risk selecting a variant that is >10-fold less bactericidal against a target organism [1]. The killing potency of 17 cloned cryptdin isoforms spans a >10-fold range in virtual lethal dose (vLD90) against Escherichia coli ATCC 25922, and the most active isoform (Crp4) outperforms the weakest (Crp11) by 7-fold at vLD90 [1]. Beyond potency, structural determinants—including disulfide integrity, N-terminal completeness, and self-association propensity—dictate selectivity toward Gram-positive versus Gram-negative bacteria, independent of the peptide's tertiary fold [1]. Furthermore, physiological stability varies by isoform: cryptdin-2 retains full activity in the presence of physiological concentrations of bile salts and trypsin [2], while N-truncated variants recovered from intestinal lumen are markedly attenuated [3]. A procurement decision that ignores isoform identity therefore risks acquiring a peptide with sharply reduced potency, altered target selectivity, or compromised stability under the experimental conditions intended by the end user.

Quantitative Differentiation Evidence for Cryptdin Related Sequence Peptides: Head-to-Head Bactericidal, Structural, and Stability Comparisons


Crp4 (Cryptdin-4) vs. Crp1 (Cryptdin-1): 4.9-Fold Higher Potency Against E. coli at vLD50 in Virtual Colony Count Assay

Among the 17 cryptdin isoforms expressed from a single jejunal crypt, cryptdin-4 (Crp4) is the most bactericidal. In a standardized virtual colony count (vCC) assay against E. coli ATCC 25922, Crp4 achieved a vLD50 of 1.2 ± 0.2 µg/mL, whereas Crp1 required 5.9 ± 0.3 µg/mL – a 4.9-fold difference. The divergence widens at higher killing thresholds: vLD90 values are 1.9 µg/mL for Crp4 vs. 13.4 µg/mL for Crp1 (7.1-fold). Against S. aureus ATCC 29213, Crp4 vLD50 is 1.1 µg/mL vs. 3.9 µg/mL for Crp1 (3.5-fold). [1]

antimicrobial peptide defensin virtual colony count

Native Crp4 vs. Disulfide-Null Analog (6C/A)-Crp4: Equal Bactericidal Activity But Fundamentally Different Membrane Disruption Mechanism

The disordered, disulfide-null variant of Crp4, (6C/A)-Crp4, possesses bactericidal activity equal to or greater than native Crp4 against live E. coli ML35 [1][2]. However, the two peptides employ distinct mechanisms: native Crp4 induces membrane permeabilization more effectively by translocating across highly charged or cardiolipin-containing membranes and forming transient defects, while (6C/A)-Crp4 remains surface-associated and causes greater membrane disintegration without translocation [1][2]. In model membrane leakage assays using electronegative liposomes, Crp4 induced fluorophore release that was strongly dependent on lipid charge composition and cardiolipin incorporation, whereas (6C/A)-Crp4 displayed consistently lower membrane-permeabilizing activity despite its equivalent or superior bactericidal potency [1][2]. Fluorescence resonance energy transfer (FRET) experiments confirmed Crp4 translocation across charged bilayers, a process that (6C/A)-Crp4 does not undergo [2].

defensin structure membrane permeabilization disulfide bond

Cryptdin-2 (Crp2) Physiological Stability: Retained Antimicrobial Activity in the Presence of Bile Salts, Physiological Cations, and Trypsin

Cryptdin-2 was evaluated under conditions mimicking the intestinal lumen. Against Salmonella Typhimurium NCTC 74, Yersinia enterocolitica, and Staphylococcus aureus, Crp2 antimicrobial activity was augmented by physiological concentrations of bile salts against Gram-negative strains, while activity against S. aureus remained unchanged [1]. In the presence of increasing concentrations of monovalent and divalent metal ions, activity was reduced but not abolished. Crucially, Crp2 sustained full antimicrobial activity against all three test strains at physiological trypsin concentrations [1]. At pH 8, activity against Y. enterocolitica and S. Typhimurium was unchanged, though reduced against S. aureus [1]. This contrasts sharply with many cationic antimicrobial peptides that lose activity under these conditions, positioning Crp2 as a candidate with intrinsic gastrointestinal stability [1].

peptide stability intestinal physiology antimicrobial resistance

Crp4 vs. Rabbit Neutrophil Defensin NP-1: 30-Fold Superior Activity in Agar Diffusion But Equivalent at High Concentration in Solution

In a classic agar diffusion assay against E. coli ML35, cryptdin-4 was 30 times more active than rabbit neutrophil defensin NP-1, whereas cryptdins 1 to 3, 5, and 6 showed potency approximately equivalent to NP-1 [1]. However, in a solution-phase bactericidal assay at 10 µg/mL, cryptdin-2 and NP-1 were both inactive, while cryptdins 1 and 3–6 displayed equivalent activity [1]. The single residue difference between Crp2 and Crp3 (Thr vs. Lys at position 10) was identified as critical for E. coli killing at this concentration [1]. This demonstrates that speciation and single-residue substitutions can magnify or collapse potency differences depending on the assay format and concentration regime, making isoform selection a determinant of whether a peptide appears 'active' or 'inactive' in a given experimental context.

defensin potency antimicrobial assay cross-species comparison

Disulfide-Maintained (Folded) vs. Linear (Reduced) Crp4 and Crp1: Differential Impact on Gram-Positive vs. Gram-Negative Bactericidal Activity

Linearization of Crp1, Crp4, and Crp14 by reduction of disulfide bonds produces divergent effects depending on bacterial target. Linear Crp4 (L-Crp4) retained strong bactericidal activity against E. coli (vLD50 = 2.0 µg/mL vs. 1.2 µg/mL for folded Crp4; only 1.7-fold reduction), whereas against S. aureus the loss was more pronounced (vLD50 = 2.0 µg/mL vs. 1.1 µg/mL; 1.8-fold). In contrast, linearization of Crp1 (L-Crp1) paradoxically enhanced activity against E. coli (vLD50 = 2.3 µg/mL vs. 5.9 µg/mL for folded Crp1; 2.6-fold improvement) [1]. Importantly, the study established that killing of E. coli by cryptdins is generally independent of tertiary and quaternary structures, whereas S. aureus killing depends on the ordered β-sheet and self-association capacity [1]. This structure-selectivity relationship is not predictable from sequence alone and must be empirically verified for each isoform.

defensin folding disulfide structure Gram-positive vs. Gram-negative selectivity

Cryptdin-2 PEGylation Trade-Off: Enhanced Serum Stability vs. Two-Fold Reduction in Antimicrobial Activity Against S. aureus

PEGylation of cryptdin-2 at a thiol-specific site produced a conjugate with enhanced serum stability but reduced in vitro antimicrobial activity. The PEGylated cryptdin-2 exhibited a two-fold increase in MIC compared to unmodified cryptdin-2 against Staphylococcus aureus [1]. Conversely, the PEGylated form demonstrated prolonged serum stability, with activity retained for a longer duration relative to the unmodified peptide, and reduced toxicity to host cells [1]. The study also demonstrated synergism of PEGylated cryptdin-2 with gentamicin, supporting its potential as an adjunct therapeutic [1]. This evidence defines a clear procurement fork: unmodified Crp2 for maximum in vitro antimicrobial potency, or PEGylated Crp2 for applications where extended circulatory half-life and reduced host-cell cytotoxicity are prioritized over maximal bactericidal activity.

peptide PEGylation serum stability therapeutic index

Cryptdin Related Sequence Peptide: Evidence-Guided Application Scenarios for Research Procurement and Industrial Selection


High-Potency In Vitro Enteric Pathogen Screening: Select Crp4 Over Crp1, Crp2, or Heterologous Defensins

When screening against Gram-negative enteric pathogens such as E. coli or S. typhimurium in vitro, Crp4 (cryptdin-4) delivers the lowest vLD50 among all characterized cryptdin isoforms (1.2 µg/mL vs. 5.9 µg/mL for Crp1, a 4.9-fold advantage) and outperforms rabbit NP-1 by 30-fold in agar diffusion [1][2]. This translates to lower peptide consumption per experiment, reduced solvent/DMSO load, and minimized risk of aggregation at high concentrations. Crp4 should be the default reference isoform for establishing potency benchmarks in antimicrobial peptide screening programs [1].

Intestinal Lumen-Mimetic Stability Studies: Procure Cryptdin-2 for Built-In Physiological Robustness

For experiments conducted under simulated intestinal fluid conditions—including presence of bile salts, physiological cation concentrations, and trypsin—cryptdin-2 is the isoform of choice. It uniquely retains antimicrobial activity against S. typhimurium, Y. enterocolitica, and S. aureus under these conditions, and its activity is even augmented by bile salts against Gram-negative pathogens [3]. Procurement of Crp2 eliminates the need for additional formulation steps or encapsulation strategies to protect peptide activity in GI-tract-relevant assays [3].

Redox-Gradient or Intracellular Delivery Studies: Match Isoform to the Redox Environment

For studies where cryptdin peptides encounter reducing environments (e.g., phagolysosomal assays, intracellular delivery, redox-active formulation screening), the isoform-specific response to disulfide linearization is non-negotiable. Linear Crp4 retains near-native activity against E. coli (1.7-fold reduction), whereas linear Crp1 paradoxically gains 2.6-fold activity [1]. Conversely, S. aureus killing universally requires an intact disulfide-stabilized structure [1]. Researchers must explicitly request the oxidized (folded) or reduced (linear) form matching their experimental redox conditions, and document the isoform because the response is sequence-dependent [1].

In Vivo Pharmacokinetic/Pharmacodynamic or Adjunct Therapy Studies: Choose PEGylation Status Based on the Primary Endpoint

For in vivo studies where extended circulation time and reduced host cytotoxicity are prioritized over maximal in vitro potency, PEGylated cryptdin-2 offers documented serum stability enhancement and synergism with gentamicin [4]. However, this comes at a ~2-fold sacrifice in MIC against S. aureus [4]. Unmodified cryptdin-2 should be procured when the primary endpoint is maximal bactericidal activity in vitro or in compartments where serum stability is irrelevant (e.g., topical application, gut lumen studies). Procurement specifications must explicitly state PEGylation status, as this cannot be inferred from the peptide sequence alone [4].

Quote Request

Request a Quote for Cryptdin related sequence peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.